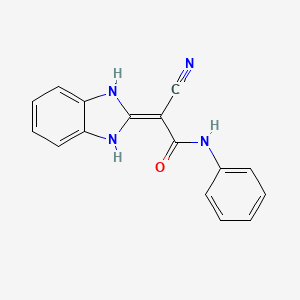
2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-N-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole ring, a cyano group, and a phenylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-N-phenylacetamide typically involves the condensation of benzimidazole derivatives with cyanoacetic acid derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-acetic acid ethyl ester
- 4-[cyano(1,3-dihydro-2H-benzimidazol-2-ylidene)acetyl]-1-methylpyridinium
Uniqueness
Compared to similar compounds, 2-cyano-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Eigenschaften
Molekularformel |
C16H12N4O |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)-N-phenylacetamide |
InChI |
InChI=1S/C16H12N4O/c17-10-12(16(21)18-11-6-2-1-3-7-11)15-19-13-8-4-5-9-14(13)20-15/h1-9,19-20H,(H,18,21) |
InChI-Schlüssel |
PERQWGJYVJQSCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(=C2NC3=CC=CC=C3N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597884.png)
![1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B11597890.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597892.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597899.png)
![N'-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B11597900.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597908.png)

![methyl {2-bromo-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11597945.png)
![4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid](/img/structure/B11597951.png)
![3-[1-{[(2-bromophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11597964.png)
![Ethyl 2-amino-1'-(2-amino-2-oxoethyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11597970.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11597971.png)
![6-chloro-3-[(4-methylphenyl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B11597979.png)
![methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597980.png)
